D-Glucose, 4-S-beta-D-glucopyranosyl-4-thio-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

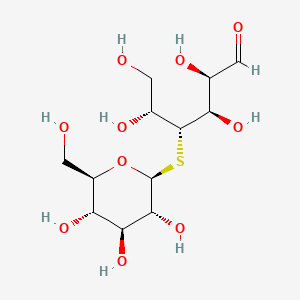

4-Thiocellobiose (4-S-β-D-glucopyranosyl-4-thio-D-glucose) is a synthetic thio-oligosaccharide wherein the oxygen atom of the β-1,4-glycosidic bond in natural cellobiose is replaced by sulfur. This single-atom substitution renders the molecule highly resistant to enzymatic cleavage by β-glucosidases while preserving the precise steric footprint and binding affinity of the natural disaccharide[1]. In procurement and material selection, this compound is prioritized as a metabolically stable, gratuitous inducer for industrial cellulase production, a robust structural probe for crystallographic and NMR studies of glycoside hydrolases, and a highly efficient acceptor primer for the bottom-up enzymatic synthesis of functionalized cellodextrins and synthetic nanocelluloses[2]. By decoupling physical binding from enzymatic hydrolysis, 4-thiocellobiose provides a critical tool for workflows where natural cellobiose would be prematurely degraded.

References

- [1] Montero, E., et al. "NMR studies of the conformation of thiocellobiose bound to a beta-glucosidase from Streptomyces sp." FEBS letters 421.3 (1998): 243-248.

- [2] Rho, D., et al. "Induction of cellulase in Schizophyllum commune: thiocellobiose as a new inducer." Journal of Bacteriology 149.1 (1982): 47-53.

Substituting 4-thiocellobiose with natural cellobiose fails in both structural biology and sustained fermentation workflows because cellobiose is rapidly hydrolyzed by β-glucosidases into glucose monomers, destroying the substrate complex and acting as a consumable carbon source rather than a stable inducer[1]. Conversely, substituting with generic β-glucosidase inhibitors (such as gluconolactones) fails because these small molecules lack the extended β-1,4 disaccharide architecture required to accurately map enzyme subsites or to serve as functional acceptor primers in cellodextrin phosphorylase (CDP) polymerization pathways [2]. Only 4-thiocellobiose provides the exact spatial geometry of cellobiose combined with a non-hydrolyzable thioether linkage, ensuring sustained enzyme induction and stable active-site locking without metabolic degradation [3].

References

- [1] Rho, D., et al. "Induction of cellulase in Schizophyllum commune: thiocellobiose as a new inducer." Journal of Bacteriology 149.1 (1982): 47-53.

- [2] Sugiura, K., et al. "Cellodextrin Phosphorylase-Catalyzed Single-Process Production and Superior Mechanical Properties of Organic-Inorganic Hybrid Hydrogels Composed of Surface-Carboxylated Synthetic Nanocelluloses and Hydroxyapatite." ACS Sustainable Chemistry & Engineering 10.40 (2022): 13484-13494.

- [3] Montero, E., et al. "NMR studies of the conformation of thiocellobiose bound to a beta-glucosidase from Streptomyces sp." FEBS letters 421.3 (1998): 243-248.

Superior Potency as a Gratuitous Cellulase Inducer

In fungal fermentation models (e.g., Schizophyllum commune), 4-thiocellobiose acts as a powerful, non-metabolizable inducer of cellulolytic enzymes. Quantitative screening demonstrates that 4-thiocellobiose achieves maximum induction activity at a concentration of just 0.5 mM, whereas natural cellobiose requires a 1.0 mM concentration to reach its peak activity [1]. Because the thio-linkage prevents cleavage, 4-thiocellobiose is not consumed during the fermentation process, providing sustained induction without acting as a competing carbon source [1].

| Evidence Dimension | Optimal concentration for maximum cellulase induction |

| Target Compound Data | 0.5 mM (4-thiocellobiose) |

| Comparator Or Baseline | 1.0 mM (Cellobiose) |

| Quantified Difference | 2x greater potency (half the concentration required) with zero metabolic consumption |

| Conditions | In vivo induction of carboxymethylcellulase, β-glucosidase, and xylanase in Schizophyllum commune |

Allows industrial fermentation facilities to use lower inducer concentrations while maintaining sustained, high-yield enzyme production without substrate depletion.

High-Efficiency Acceptor for Enzymatic Polymerization

For the bottom-up synthesis of cellulosic materials, 4-thiocellobiose serves as a highly effective primer. When subjected to cellodextrin phosphorylase (CDP)-catalyzed reverse phosphorolysis using α-D-glucose 1-phosphate, 4-thiocellobiose functions as an acceptor with the exact same catalytic efficiency as natural cellobiose[1]. This allows for the rapid propagation of cello-oligosaccharide chains while embedding a stable, non-cleavable thio-linkage at the reducing end of the synthesized block co-oligomers or hybrid hydrogels[1].

| Evidence Dimension | Acceptor efficiency in CDP-catalyzed oligomerization |

| Target Compound Data | Equal efficiency to natural primer |

| Comparator Or Baseline | Cellobiose (Natural primer baseline) |

| Quantified Difference | 1:1 parity in acceptor efficiency, but yields a degradation-resistant thio-linked product |

| Conditions | CDP-catalyzed reverse phosphorolysis with α-D-glucose 1-phosphate |

Enables the efficient enzymatic synthesis of specialized, degradation-resistant cellulosic nanomaterials and functionalized oligosaccharides without sacrificing reaction kinetics.

Stable Conformational Locking for Enzyme Active Sites

Understanding the binding mechanics of β-glucosidases requires a substrate that binds but does not cleave. TR-NOE NMR studies reveal that while free 4-thiocellobiose exists in three conformational families (syn, anti-psi, and anti-phi) in solution, it selectively locks into the singular 'syn' conformation when bound to the active site of Streptomyces sp. β-glucosidase [1]. Unlike cellobiose, which is immediately hydrolyzed, 4-thiocellobiose remains completely intact, acting as a stable competitive inhibitor that allows precise spatial mapping of the enzyme's recognition pocket [1].

| Evidence Dimension | Enzymatic hydrolysis resistance during active-site binding |

| Target Compound Data | 0% hydrolysis (acts as a stable competitive inhibitor locked in 'syn' conformation) |

| Comparator Or Baseline | Cellobiose (100% rapid hydrolysis into glucose monomers) |

| Quantified Difference | Absolute transition from a rapidly consumed substrate to a stable, non-hydrolyzable structural probe |

| Conditions | 1H-NMR transferred nuclear Overhauser effect (TR-NOE) spectroscopy of Streptomyces sp. β-glucosidase |

Crucial for structural biologists who must procure a stable, non-reactive analog to map enzyme active sites and design next-generation glycoside hydrolase inhibitors.

Gratuitous Induction in Industrial Enzyme Fermentation

Because it resists degradation by β-glucosidases, 4-thiocellobiose is procured as a highly potent, non-metabolizable inducer for the commercial production of cellulases and xylanases in fungal cultures. It ensures sustained enzyme expression at lower molar concentrations (0.5 mM) than natural cellobiose without being consumed as a carbon source [1].

Bottom-Up Synthesis of Synthetic Nanocelluloses

In advanced materials science, 4-thiocellobiose is utilized as an efficient acceptor primer in cellodextrin phosphorylase (CDP) pathways. It allows researchers to enzymatically polymerize α-D-glucose 1-phosphate into highly ordered, crystalline nanoribbon networks and organic-inorganic hybrid hydrogels that feature a chemically stable thioether linkage at the reducing end [2].

Structural Mapping of Glycoside Hydrolases

Procured heavily by structural biology labs, 4-thiocellobiose acts as a stable competitive inhibitor for β-glucosidases and cellobiose dehydrogenases. By locking into the 'syn' conformation within the active site without undergoing hydrolysis, it enables precise 3D mapping of enzyme-substrate interactions via X-ray crystallography and TR-NOE NMR spectroscopy [3].

References

- [1] Rho, D., et al. "Induction of cellulase in Schizophyllum commune: thiocellobiose as a new inducer." Journal of Bacteriology 149.1 (1982): 47-53.

- [2] Sugiura, K., et al. "Cellodextrin Phosphorylase-Catalyzed Single-Process Production and Superior Mechanical Properties of Organic-Inorganic Hybrid Hydrogels Composed of Surface-Carboxylated Synthetic Nanocelluloses and Hydroxyapatite." ACS Sustainable Chemistry & Engineering 10.40 (2022): 13484-13494.

- [3] Montero, E., et al. "NMR studies of the conformation of thiocellobiose bound to a beta-glucosidase from Streptomyces sp." FEBS letters 421.3 (1998): 243-248.

XLogP3

Wikipedia

Dates

Explore Compound Types

C7H6N2O4

C7H6N2O4